molecular formula C21H14N2O6 B11713591 2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11713591
M. Wt: 390.3 g/mol
InChI Key: DPUYPGQBTLLOAI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of methoxy and nitrophenoxy groups attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Inducing Oxidative Stress: Generating reactive oxygen species that can lead to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(2-Methoxyphenyl)-5-(4-aminophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Contains an amino group instead of a nitro group, leading to different reduction and substitution reactions.

Uniqueness

2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both methoxy and nitrophenoxy groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O6/c1-28-19-5-3-2-4-18(19)22-20(24)16-11-10-15(12-17(16)21(22)25)29-14-8-6-13(7-9-14)23(26)27/h2-12H,1H3

InChI Key

DPUYPGQBTLLOAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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